5-(5-methylfuran-2-yl)-1,2-oxazole IUPAC name and structure
5-(5-methylfuran-2-yl)-1,2-oxazole IUPAC name and structure
Structural Analysis, Synthetic Pathways, and Pharmacological Liabilities
Executive Summary
This technical guide provides a comprehensive analysis of 5-(5-methylfuran-2-yl)-1,2-oxazole , a bi-heterocyclic scaffold utilized in medicinal chemistry as a core pharmacophore for antimicrobial and anti-inflammatory drug discovery. While the isoxazole moiety serves as a stable bioisostere for carboxylic acids and esters, the furan component introduces significant metabolic liabilities. This document details the regioselective synthesis of the compound, its physiochemical properties, and the critical toxicological considerations required for its application in drug development.
Structural Identity & Physiochemical Profile[1]
IUPAC Nomenclature and Connectivity
The compound is a biaryl system consisting of a 1,2-oxazole (isoxazole) ring linked at its C5 position to the C2 position of a furan ring. The furan ring is further substituted with a methyl group at its C5 position.[1]
-
IUPAC Name: 5-(5-methylfuran-2-yl)-1,2-oxazole
-
Molecular Formula: C₈H₇NO₂
-
Molecular Weight: 149.15 g/mol
-
SMILES: CC1=CC=C(O1)C2=CC=NO2
Physiochemical Properties
The following data points are critical for assessing the "drug-likeness" and membrane permeability of the scaffold.
| Property | Value | Drug Development Context |
| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic enough for passive diffusion; optimal for CNS or oral absorption. |
| TPSA | ~39 Ų | High permeability (TPSA < 140 Ų); indicates good bioavailability. |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |
| H-Bond Acceptors | 3 | Nitrogen (isoxazole) and two Oxygens (furan/isoxazole).[2] |
| Rotatable Bonds | 1 | The C-C bond between the heterocycles allows for conformational adaptation in binding pockets. |
Synthetic Methodology: Regioselective Construction
To synthesize 5-(5-methylfuran-2-yl)-1,2-oxazole with high regiochemical fidelity, the Enaminone Route is the industry standard. Unlike direct condensation methods that often yield mixtures of 3- and 5-substituted isomers, this pathway guarantees the 5-substituted product via a discrete 3-(dimethylamino)propenone intermediate.
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion of 2-acetyl-5-methylfuran to the final isoxazole product.
Caption: Regioselective synthesis via enaminone intermediate, preventing isomer mixtures.
Detailed Experimental Protocol
Objective: Synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazole on a 10 mmol scale.
Step 1: Formation of Enaminone Intermediate
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyl-5-methylfuran (1.24 g, 10 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mL, ~11-12 mmol).
-
Reflux: Heat the neat mixture to 100–110°C for 3–5 hours.
-
Causality: DMF-DMA acts as both solvent and reagent. The high temperature drives the elimination of methanol.
-
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting ketone spot will disappear, replaced by a more polar, often yellow/orange enaminone spot.
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA. The residue (crude enaminone) is typically used directly in the next step to avoid hydrolysis.
Step 2: Cyclization to Isoxazole
-
Solvation: Dissolve the crude enaminone residue in Ethanol (20 mL).
-
Cyclization: Add Hydroxylamine Hydrochloride (NH₂OH·HCl) (0.76 g, 11 mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound as a pale solid or oil.
Self-Validation Criteria:
-
¹H NMR (CDCl₃): Look for the characteristic isoxazole C4-H singlet around δ 6.2–6.5 ppm and the furan protons (doublets) around δ 6.0–7.0 ppm. The methyl group will appear as a sharp singlet around δ 2.3 ppm.
Medicinal Chemistry & Toxicology: The Furan Liability[8][9][10]
While the isoxazole ring is a robust pharmacophore found in drugs like Valdecoxib and Sulfamethoxazole, the furan ring in this specific scaffold presents a major "structural alert" for drug development.
Metabolic Bioactivation Pathway
The primary risk associated with furan-containing drugs is metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2E1). This process opens the furan ring, generating highly reactive electrophiles that can alkylate DNA or proteins, leading to hepatotoxicity.
Caption: Mechanism of furan-mediated toxicity via CYP450 bioactivation.
Risk Mitigation Strategies
Researchers utilizing this scaffold must implement specific assays early in the lead optimization phase:
-
GSH Trapping Assay: Incubate the compound with liver microsomes and Glutathione (GSH). Detection of GSH-adducts via LC-MS confirms the formation of reactive metabolites.
-
Bioisosteric Replacement: If toxicity is observed, consider replacing the furan ring with a thiophene (slower metabolism) or a phenyl ring (metabolically stable), retaining the isoxazole core.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link
-
Chalyk, B., et al. (2017).[7] Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles. Enamine/ChemSpace Technical Reports. Link
-
Menendez, J. C., et al. (2010). Synthesis of 5-substituted isoxazoles from enaminones. RSC Advances. Link
-
Piyush, G., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[3][8] Drug Metabolism and Disposition. Link
Sources
- 1. Buy 5-(5-Methylfuran-2-yl)-1,2-oxazole (EVT-13764935) [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
